molecular formula C10H20N2O3 B11820869 2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B11820869
M. Wt: 216.28 g/mol
InChI Key: XZRKIKXGPFYSGA-RKDXNWHRSA-N
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Description

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure selective reactions at desired positions.

    Final Coupling: The final step involves coupling the piperidine derivative with 2-methylpropyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: It can be used in the study of biological pathways and mechanisms due to its interaction with specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the amino and hydroxyl groups.

    (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Similar piperidine structure with additional functional groups.

Uniqueness

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-7(2)6-15-10(14)12-4-3-8(11)9(13)5-12/h7-9,13H,3-6,11H2,1-2H3/t8-,9-/m1/s1

InChI Key

XZRKIKXGPFYSGA-RKDXNWHRSA-N

Isomeric SMILES

CC(C)COC(=O)N1CC[C@H]([C@@H](C1)O)N

Canonical SMILES

CC(C)COC(=O)N1CCC(C(C1)O)N

Origin of Product

United States

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